molecular formula C11H21N3S B458758 methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide

methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide

Cat. No.: B458758
M. Wt: 227.37g/mol
InChI Key: JDGCBFNNEBMYSD-UHFFFAOYSA-N
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Description

methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is a heterocyclic compound that contains a triazole ring substituted with a methylsulfanyl group at the 5-position and an octyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide typically involves the nucleophilic substitution of a suitable precursor. One common method involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Reduction: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Reduction: Reduced triazole derivatives.

Scientific Research Applications

methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. The triazole ring can participate in hydrogen bonding and other interactions, which may influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine
  • 5-(methylsulfanyl)pentanenitrile
  • 2-methyl-5-(methylsulfanyl)triazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

methyl 3-octyl-1H-1,2,4-triazol-5-yl sulfide is unique due to the presence of both a long octyl chain and a methylsulfanyl group on the triazole ring. This combination of substituents can influence its physical and chemical properties, making it distinct from other triazole derivatives.

Properties

Molecular Formula

C11H21N3S

Molecular Weight

227.37g/mol

IUPAC Name

3-methylsulfanyl-5-octyl-1H-1,2,4-triazole

InChI

InChI=1S/C11H21N3S/c1-3-4-5-6-7-8-9-10-12-11(15-2)14-13-10/h3-9H2,1-2H3,(H,12,13,14)

InChI Key

JDGCBFNNEBMYSD-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=NC(=NN1)SC

Canonical SMILES

CCCCCCCCC1=NC(=NN1)SC

Origin of Product

United States

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